5-Fluoro-2-isopropoxyphenol
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Overview
Description
5-Fluoro-2-isopropoxyphenol is an organic compound with the molecular formula C9H11FO2. It is characterized by the presence of a fluorine atom, an isopropoxy group, and a phenol group. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-isopropoxyphenol can be synthesized through different chemical reaction pathways, including fluorination reactions and nucleophilic substitution reactions . One common method involves the reaction of 5-fluoro-2-nitrophenol with isopropyl alcohol in the presence of a base to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
5-Fluoro-2-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5-Fluoro-2-isopropoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4′-methoxybenzophenone
- 2-Fluoro-4-methylphenol
- 3-Fluoro-1-propanol
Uniqueness
5-Fluoro-2-isopropoxyphenol is unique due to its specific combination of a fluorine atom, an isopropoxy group, and a phenol group. This combination imparts distinct chemical properties that make it valuable in various applications .
Properties
Molecular Formula |
C9H11FO2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
5-fluoro-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,11H,1-2H3 |
InChI Key |
KYAQUFPQYVVZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
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